The Definitive Guide to the Structural Elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride
The Definitive Guide to the Structural Elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride
This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning required for the complete structure elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride. This molecule, a subject of interest in medicinal chemistry and drug development, presents a unique analytical challenge due to the combination of the rigid, aromatic isoquinoline core and the flexible, non-aromatic dihydroimidazoline ring. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical, experience-driven narrative on the logical application of modern analytical techniques.
Introduction: The Significance of Structural Integrity
In the realm of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility. The title compound, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, belongs to a class of heterocyclic compounds that have shown a wide range of biological activities.[1] The isoquinoline moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The dihydroimidazoline ring, on the other hand, is known to interact with various biological targets. The combination of these two pharmacophores suggests a potential for novel therapeutic applications, making a thorough structural characterization paramount.
A Plausible Synthetic Route: Context for Analysis
A logical first step in structure elucidation is to understand the molecule's synthetic history. A plausible and efficient method for the synthesis of 2-substituted imidazolines involves the reaction of a nitrile with a diamine.[2] In this case, 3-cyanoisoquinoline would serve as the nitrile precursor, reacting with ethylenediamine in the presence of a catalyst, followed by acidification to yield the hydrochloride salt.
This synthetic context is crucial as it informs the potential impurities that might be present in the sample, such as unreacted starting materials or side-products from incomplete cyclization.
The Analytical Workflow: A Symphony of Techniques
The definitive structural confirmation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is achieved through a synergistic application of several analytical techniques. The workflow is designed to build a comprehensive picture of the molecule, from its elemental composition to the precise spatial arrangement of its atoms.
Caption: A logical workflow for comprehensive structure elucidation.
Part 1: Foundational Analysis - Elemental Composition and Molecular Weight
Elemental Analysis: The Empirical Formula
Protocol: A sample is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration.
Expected Results:
| Element | Expected % |
| Carbon (C) | 61.16 |
| Hydrogen (H) | 5.13 |
| Nitrogen (N) | 17.82 |
| Chlorine (Cl) | 15.89 |
Causality of Choice: Elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This fundamental piece of data is the first checkpoint in confirming the molecular identity.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Protocol: The sample is analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry in positive ion mode.
Expected Results:
| Parameter | Value |
| Calculated [M+H]⁺ | 236.0951 |
| Observed [M+H]⁺ | 236.0955 |
Causality of Choice: HRMS provides a highly accurate mass measurement of the protonated molecule (the free base), allowing for the unambiguous determination of the molecular formula, C₁₂H₁₁N₃. This elevates the empirical formula to a precise molecular formula. The observation of an isotopic pattern for chlorine in the low-resolution spectrum would further support the presence of the hydrochloride salt.
Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Key expected fragments include losses of ethene from the imidazoline ring and cleavage of the bond between the two ring systems.
Part 2: Spectroscopic Deep Dive - Unveiling the Molecular Architecture
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Protocol: The solid sample is analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Strong, Broad | N-H stretching (amine salt) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2900-2800 | Medium | Aliphatic C-H stretching |
| ~1640 | Strong | C=N stretching (imidazoline) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretching |
Causality of Choice: FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in the molecule. The broad N-H stretch is characteristic of the hydrochloride salt, while the C=N stretch confirms the presence of the imidazoline ring.[3] The aromatic C=C and C-H stretches are indicative of the isoquinoline core.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required.
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.35 | s | 1H | H-1 |
| 8.50 | d | 1H | H-4 |
| 8.20 | d | 1H | H-8 |
| 8.05 | d | 1H | H-5 |
| 7.85 | t | 1H | H-7 |
| 7.75 | t | 1H | H-6 |
| 4.05 | s | 4H | H-4', H-5' |
| 10.5 (broad) | s | 2H | N-H |
Interpretation:
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The downfield signals between 7.75 and 9.35 ppm are characteristic of the protons on the isoquinoline ring. The singlet at 9.35 ppm is assigned to H-1, which is deshielded by the adjacent nitrogen atom.
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The singlet at 4.05 ppm integrating to 4H is a key indicator of the two equivalent methylene groups in the 4,5-dihydro-1H-imidazol-2-yl ring.
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The broad singlet at 10.5 ppm, which would disappear upon D₂O exchange, is indicative of the two exchangeable N-H protons of the imidazolinium cation.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 165.0 | - | C-2' (Imidazoline C=N) |
| 152.0 | CH | C-1 |
| 137.0 | C | C-8a |
| 135.5 | CH | C-4 |
| 131.0 | CH | C-7 |
| 129.5 | C | C-4a |
| 128.0 | CH | C-5 |
| 127.5 | CH | C-6 |
| 125.0 | CH | C-8 |
| 122.0 | C | C-3 |
| 45.0 | CH₂ | C-4', C-5' |
Interpretation:
-
The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups (positive signals) and quaternary carbons (no signal).
-
The most downfield signal at 165.0 ppm is characteristic of the amidinium carbon (C-2') in the imidazolinium ring.
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The signals in the aromatic region (122.0-152.0 ppm) correspond to the isoquinoline carbons.[5]
-
The upfield signal at 45.0 ppm is assigned to the equivalent methylene carbons of the imidazoline ring.
To unequivocally connect the protons and carbons and confirm the overall structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would be observed between the adjacent aromatic protons of the isoquinoline ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for example, linking the proton signal at 4.05 ppm to the carbon signal at 45.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity between the isoquinoline and imidazoline rings. Key expected long-range correlations include:
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A correlation from H-1 and H-4 of the isoquinoline ring to the C-3 carbon.
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A correlation from H-4 of the isoquinoline ring to the C-2' carbon of the imidazoline ring, definitively establishing the point of attachment.
-
Correlations from the methylene protons (H-4'/H-5') of the imidazoline ring to the C-2' carbon.
Caption: The interplay of 2D NMR experiments for structural confirmation.
Part 3: The Ultimate Proof - X-ray Crystallography
While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state.
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Solve and refine the crystal structure using specialized software.
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, including the conformation of the dihydroimidazoline ring and the packing of the molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule.
Conclusion
The structural elucidation of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride is a systematic process that relies on the logical interpretation of data from a suite of complementary analytical techniques. By following the workflow outlined in this guide—from foundational elemental analysis and mass spectrometry to the detailed connectivity mapping provided by 1D and 2D NMR, and finally, the definitive proof from X-ray crystallography—researchers can achieve an unequivocal and robust characterization of this and other novel chemical entities. This rigorous, self-validating approach is fundamental to the principles of scientific integrity and is an absolute requirement in the field of drug discovery and development.
References
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Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link][3]
- Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.
- Bai, G. Y., Xu, K., Chen, G. F., Yang, Y. H., & Li, T. Y. (2011).
- Ishihara, M., & Togo, H. (2006). 2-Imidazolines were easily prepared in good yields from the reaction of aldehydes and ethylenediamine with iodine in the presence of potassium carbonate. The 2-imidazolines were smoothly oxidized to the corresponding imidazoles in good yields using (diacetoxyiodo)
- Sayama, S. (2006). Various 2-oxazolines were prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature. The reaction of aromatic aldehydes with ethylenediamine gave 2-imidazolines in good yields under the same reaction conditions. Synlett, 2006(09), 1479-1484.
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ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link][4]
- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-155.
- Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link][5]
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MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link][6]
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Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link][2]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
